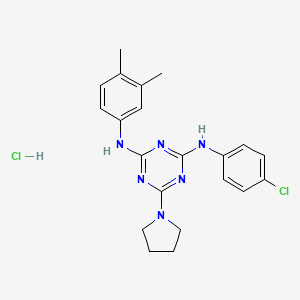

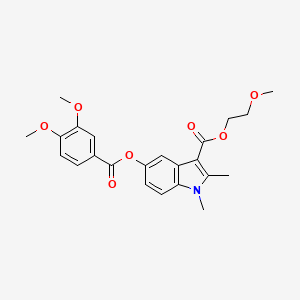

![molecular formula C13H6Cl4FNO2 B2421202 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 477852-65-6](/img/structure/B2421202.png)

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, also known as 2,2,2-TCF-Pyrrol-Ethanone, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents and has a melting point of 120-122°C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Applications De Recherche Scientifique

Anti-Inflammatory Agents

This compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The method for the synthesis of these compounds is based on the addition of aromatic amines . According to molecular docking studies, the structures of the synthesized compounds effectively interact with the active site of COX-2 .

Synthesis of New Derivatives

The compound is used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . The target products were obtained in 58–72% yield .

Molecular Docking Studies

Molecular docking studies are carried out with this compound to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . The conformation corresponding to the lowest energy was chosen as the most likely binding position .

Electrocatalytic Reduction

The compound shows catalytic behavior towards the reduction of polyhalogenated organic pollutants . When cyanocobalamin is adsorbed on a pyrolytic graphite electrode, it causes the lowering of overpotential for the reductive decomposition of the compound by approximately 0.45 V .

Environmental Analysis

Due to the chronic toxicity, bioaccumulation, and carcinogenicity, determination of persistent organochlorine pesticides like this compound has become very important . Electrochemical methods have shown to be possible alternatives .

Biologically Active Substances

2,4-Dichlorophenoxyacetic acid and its derivatives, which include this compound, are widely used as biologically active substances .

Propriétés

IUPAC Name |

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl4FNO2/c14-9-4-7(18)1-2-8(9)11(20)6-3-10(19-5-6)12(21)13(15,16)17/h1-5,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEMCWDCOUVOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

![(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2421121.png)

![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)

![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)

![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)